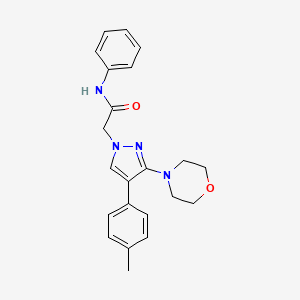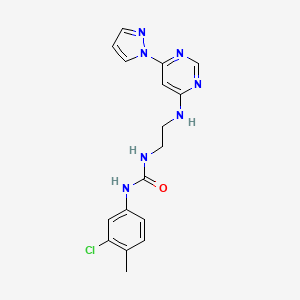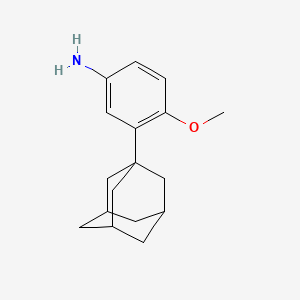
Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate is a chemical entity that appears to be a derivative of 1,2,3-triazole. Triazoles are a class of heterocyclic compounds that have found applications in various fields due to their unique chemical properties. Although the provided papers do not directly discuss Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the subject compound.
Synthesis Analysis
The synthesis of related triazole compounds has been reported using metal-free routes. For instance, a metal-free alternative to the regioselective synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles (1,4-cDTs) has been achieved using methoxycarbonyl-substituted vinyl sulfone reacting with organic azides. This method is operationally simple and general in nature, allowing for the creation of a wide range of new chemical entities . Although not directly related to the synthesis of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate, this approach could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a variety of compounds with different properties. The presence of substituents such as carboxylate groups can significantly influence the electronic properties of the molecule, as seen in the synthesis of the methyl triazole-4-carboxylate gold(I) complex . The molecular structure of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate would likely exhibit similar electronic characteristics due to the presence of the carboxylate group.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, often facilitated by their ability to coordinate with metal cations. For example, the methyl triazole-4-carboxylate gold(I) complex has been shown to catalyze reactions such as allene synthesis and alkyne hydration with excellent efficiency and low catalyst loadings . This suggests that Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate could also be a candidate for similar catalytic applications, given its structural similarity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. The presence of electron-withdrawing groups, such as a carboxylate, can affect properties like solubility, melting point, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate, but they do suggest that the compound could exhibit properties suitable for use in catalysis and the synthesis of other functionalized molecules .
科学的研究の応用
Synthesis and Medicinal Applications
Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate and its derivatives have been explored for various synthetic and medicinal applications. For instance, the compound has been utilized in the synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) showing potential anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010). These activities suggest a broad spectrum of potential pharmacological uses, excluding drug dosage and side effects per the requirements.
Catalytic Efficiency in Organic Synthesis
Another significant application is in organic synthesis, where a methyl triazole-4-carboxylate gold(I) complex was developed and applied as a ligand for gold(I) cations. This complex demonstrated excellent catalytic efficiency in catalyzing allene synthesis and alkyne hydration, showcasing the role of such compounds in facilitating complex organic reactions with low catalyst loadings (Hu et al., 2019).
Synthesis Methodologies
The synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate itself was reported, starting from 1H-1,2,4-triazole through a process involving hydroxymethylation with formaldehyde and subsequent oxidation and esterification. This synthesis route underscores the chemical flexibility and potential of this compound for further chemical modifications and applications in various fields of research (Feng, 2005).
Corrosion Inhibition
An innovative application beyond the pharmaceutical scope involves the use of triazole-modified chitosan, synthesized through the modification of chitosan using 4-amino-5-methyl-1,2,4-triazole-3-thiol, as a new environmentally benign corrosion inhibitor for carbon steel in a hydrochloric acid solution. This study illustrates the compound's utility in materials science, particularly in corrosion protection, demonstrating a successful intersection of organic chemistry and industrial application (Chauhan et al., 2019).
Antiviral Research
Furthermore, derivatives of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate have been explored for their potential antiviral activities. In one study, novel 1,3,4-thiadiazole-1,2,3-triazole hybrids were synthesized and screened for their activity against COVID-19 main protease, showcasing the role of such compounds in the fight against emerging viral threats (Rashdan et al., 2021).
特性
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)7-9-5-11(10-7)6-2-3-16(13,14)4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVICPAOJHTVKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)
![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)
![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)
![4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2523041.png)
